Cas no 2172634-12-5 (1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoylazetidine-2-carboxylic acid)

1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoylazetidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoylazetidine-2-carboxylic acid
- 2172634-12-5
- EN300-1519259
- 1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]azetidine-2-carboxylic acid
-
- インチ: 1S/C23H22N2O5/c26-21(25-13-11-20(25)22(27)28)10-5-12-24-23(29)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-10,19-20H,11-14H2,(H,24,29)(H,27,28)/b10-5+
- InChIKey: PJOFANBGPXJIOT-BJMVGYQFSA-N
- ほほえんだ: O(C(NC/C=C/C(N1CCC1C(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 406.15287181g/mol
- どういたいしつりょう: 406.15287181g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 7
- 複雑さ: 671
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoylazetidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1519259-0.25g |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]azetidine-2-carboxylic acid |
2172634-12-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1519259-50mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]azetidine-2-carboxylic acid |
2172634-12-5 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1519259-5.0g |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]azetidine-2-carboxylic acid |
2172634-12-5 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1519259-10.0g |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]azetidine-2-carboxylic acid |
2172634-12-5 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1519259-5000mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]azetidine-2-carboxylic acid |
2172634-12-5 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1519259-10000mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]azetidine-2-carboxylic acid |
2172634-12-5 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1519259-0.05g |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]azetidine-2-carboxylic acid |
2172634-12-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1519259-2.5g |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]azetidine-2-carboxylic acid |
2172634-12-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1519259-0.5g |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]azetidine-2-carboxylic acid |
2172634-12-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1519259-100mg |
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-enoyl]azetidine-2-carboxylic acid |
2172634-12-5 | 100mg |
$2963.0 | 2023-09-27 |
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoylazetidine-2-carboxylic acid 関連文献
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1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoylazetidine-2-carboxylic acidに関する追加情報
Introduction to 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoylazetidine-2-carboxylic Acid (CAS No. 2172634-12-5)
1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoylazetidine-2-carboxylic acid, identified by its CAS number 2172634-12-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules known for their potential applications in drug development, particularly in the synthesis of bioactive molecules that exhibit various pharmacological properties. The structural complexity of this compound, characterized by its 1-(4-(azetidin-2-carboxyamido)but-2-enoyl)-4-(9H-fluoren-9-ylmethoxycarbonyl)azetidine backbone, makes it a subject of extensive interest for researchers exploring novel therapeutic agents.
The molecular structure of 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoylazetidine-2-carboxylic acid incorporates several key functional groups that contribute to its unique chemical and biological properties. The presence of a fluoren-9-ylmethoxycarbonyl moiety suggests potential interactions with biological targets, while the azetidine ring provides a scaffold for further derivatization and functionalization. These features make the compound a valuable intermediate in the synthesis of more complex molecules designed to modulate specific biological pathways.
In recent years, there has been growing interest in the development of small-molecule inhibitors that target enzymes involved in cancer progression and inflammation. The structural motifs present in 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoylazetidine-2-carboxylic acid align well with those found in known pharmacophores, making it a promising candidate for further investigation. Specifically, the combination of an enone group and an azetidine ring has been shown to exhibit inhibitory activity against various kinases and other enzymes implicated in disease processes.
One of the most compelling aspects of this compound is its potential as a building block for the development of novel therapeutic agents. The flexibility provided by the azetidine ring allows for diverse chemical modifications, enabling researchers to fine-tune the pharmacological properties of the resulting derivatives. For instance, modifications at the fluoren-9-ylmethoxycarbonyl group could enhance binding affinity or alter metabolic stability, while alterations to the enone moiety might influence receptor selectivity.
The synthesis of 1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoylazetidine-2-carboxylic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps typically include condensation reactions, cyclization processes, and protective group strategies to facilitate selective functionalization. Advances in synthetic methodologies have enabled more efficient routes to complex molecules like this one, reducing both cost and environmental impact.
The pharmacological profile of 1-(4-(azetidin-2-carboxyamido)but-2-enoyl)-4-(9H-fluoreninecarbonylmethyl)azetidine has been preliminarily explored through both computational modeling and experimental studies. Initial findings suggest that this compound exhibits moderate activity against certain kinases, with potential applications in oncology and inflammatory diseases. Further preclinical studies are necessary to fully elucidate its mechanism of action and therapeutic potential.
In conclusion, 1-(4-(azetidinane carboxyamido)butaenone)-4-(fluorenylmethoxycarbonylamino)azetidinane represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activity make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.
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